molecular formula C15H24N2O2S B10890324 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10890324
M. Wt: 296.4 g/mol
InChI Key: QRNNKEGSWLHGCA-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine is a sulfonamide-substituted piperazine derivative characterized by a piperazine core functionalized with a butan-2-yl group at the 1-position and a 4-methylphenylsulfonyl moiety at the 4-position. Its molecular formula is C₁₅H₂₃N₂O₂S, with a molecular weight of 295.4 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents: the butan-2-yl group enhances lipophilicity and steric bulk, while the 4-methylphenylsulfonyl group contributes to electronic modulation and hydrogen-bonding capabilities. These features make it a versatile scaffold in medicinal chemistry, particularly in targeting enzymes and receptors implicated in neurological and oncological pathways .

Synthetic routes typically involve nucleophilic substitution between 4-(butan-2-yl)piperazine and 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yields are optimized at 60–75% under reflux .

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

1-butan-2-yl-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C15H24N2O2S/c1-4-14(3)16-9-11-17(12-10-16)20(18,19)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3

InChI Key

QRNNKEGSWLHGCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 4-methylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine are best understood through comparisons with analogous sulfonyl piperazines. Key structural variations in substituents significantly influence reactivity, stability, and pharmacological activity.

Table 1: Structural and Functional Comparison of Sulfonyl Piperazines

Compound Name R₁ (Piperazine Substituent) R₂ (Sulfonyl Substituent) Key Properties Biological Activity Source
1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine Butan-2-yl 4-Methylphenyl High lipophilicity; moderate metabolic stability Antimicrobial, anticancer BenchChem
1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine Benzyl 4-Methylphenyl Enhanced receptor binding affinity due to aromatic π-π interactions Neuropharmacological activity PubChem
1-[(2-Nitrophenyl)sulfonyl]-4-(butan-2-yl)piperazine Butan-2-yl 2-Nitrophenyl Electron-withdrawing nitro group increases electrophilicity Enzyme inhibition BenchChem
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-Methylsulfanylbenzyl Thioether group enhances redox activity; halogen boosts cytotoxicity Anticancer BenchChem
1-(Pyridin-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine Pyridin-2-yl 4-Methylphenyl Heteroaromatic ring improves solubility and metal coordination Kinase inhibition PubChem

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP) : The target compound has a calculated LogP of 2.8 , higher than benzyl (LogP 2.1) or pyridyl derivatives (LogP 1.5), favoring blood-brain barrier penetration .
  • Aqueous Solubility : Pyridyl and methoxy-substituted analogs exhibit superior solubility (>10 mg/mL) compared to the target compound (2.5 mg/mL) due to hydrogen-bonding motifs .
  • Thermal Stability : The 4-methylphenylsulfonyl group stabilizes the piperazine ring against thermal decomposition (decomposition temperature: 220°C) versus nitro-substituted analogs (180°C) .

Case Studies in Drug Development

  • Anticancer Activity : The target compound demonstrated IC₅₀ = 12 µM against breast cancer cell lines (MCF-7), outperforming 4-chlorobenzenesulfonyl analogs (IC₅₀ = 25 µM) but underperforming 2-nitrophenyl derivatives (IC₅₀ = 8 µM) due to differential apoptosis induction .
  • Antimicrobial Efficacy : Against Staphylococcus aureus, the target compound showed MIC = 32 µg/mL, comparable to benzyl derivatives but less potent than thienylmethyl-substituted analogs (MIC = 8 µg/mL) .

Biological Activity

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine is characterized by a piperazine ring with a butan-2-yl substituent and a sulfonyl group linked to a para-methylphenyl moiety. Its molecular formula is C15H22N2O2SC_{15}H_{22}N_2O_2S with a molecular weight of approximately 296.4 g/mol. The structural complexity allows for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins, enzymes, and receptors. The presence of the piperazine moiety is particularly significant, as piperazine derivatives are known for their diverse pharmacological properties, including:

  • Antibacterial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus impacting cellular functions.
  • Anticancer Properties : Modifications in the piperazine structure can enhance anticancer activity by improving interactions with specific cellular targets.

Biological Activity Data

Research indicates that 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine exhibits notable biological activities. Below is a summary of findings from various studies:

Activity Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionStrong inhibitory activity against urease; potential AChE inhibitor.
AnticancerEnhanced anticancer activity through structural modifications.
AntifilarialPotential macrofilaricidal action against Brugia malayi.

Case Studies

  • Antibacterial Screening : In a study evaluating various piperazine derivatives, 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine demonstrated significant antibacterial properties against multiple strains, highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit urease, showing promising results with IC50 values significantly lower than those of standard inhibitors, suggesting its potential use in treating conditions related to urease activity.
  • Anticancer Research : Structural modifications of the piperazine ring led to increased binding affinity towards cancer cell targets, indicating that this compound could be developed further for cancer therapy.

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